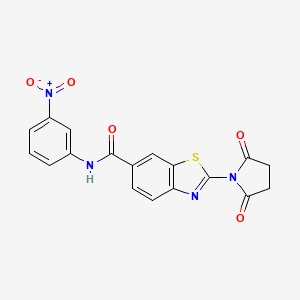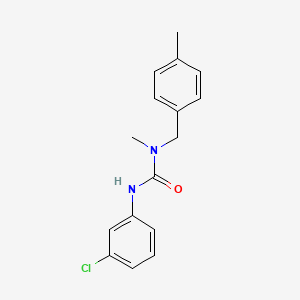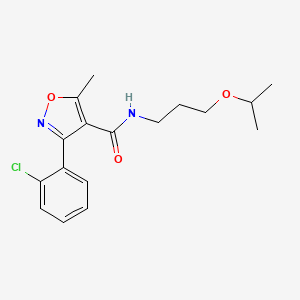
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMB, is a novel compound with potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and cell proliferation. By inhibiting PDE4, 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide is its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydroxylamine hydrochloride and sodium acetate to form 3-(2-chlorophenyl)-5-methylisoxazole-4-carbaldehyde. Next, the aldehyde group is reduced using sodium borohydride, and the resulting product is reacted with 3-isopropoxypropylamine to form the final product, 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide has been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-propan-2-yloxypropyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11(2)22-10-6-9-19-17(21)15-12(3)23-20-16(15)13-7-4-5-8-14(13)18/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEFTTWDJIIORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

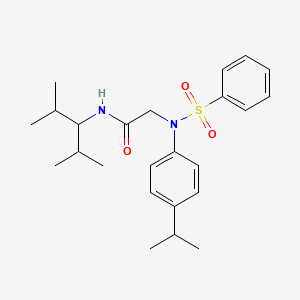
![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
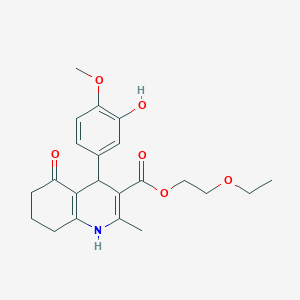
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)
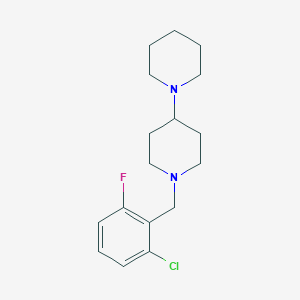
![methyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964847.png)
![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)
